Maculatin 1.3
Description
Properties
bioactivity |
Gram+ & Gram-, Virus, HIV, Cancer cells |
|---|---|
sequence |
GLLGLLGSVVSHVVPAIVGHF |
Origin of Product |
United States |
Methodologies for Structural Characterization and Conformational Analysis of Maculatins
Spectroscopic Techniques for Secondary Structure Elucidation
Spectroscopic methods are fundamental in determining the secondary structure of Maculatin 1.3, especially when it transitions from an unstructured state in an aqueous solution to a structured conformation within a membrane environment. nih.gov
Circular Dichroism (CD) Spectroscopy in Membrane Mimetic Environments
In aqueous solutions, this compound is largely unstructured. However, upon interaction with membrane-mimetic environments, such as micelles or lipid vesicles, it undergoes a significant conformational change. CD spectroscopy reveals a transition to a predominantly α-helical structure. researchgate.net For instance, studies using dodecylphosphocholine (B1670865) (DPC) micelles and other membrane mimetics have shown that this compound adopts a helical conformation, a feature believed to be critical for its antimicrobial activity. researchgate.netfrontiersin.org The addition of negatively charged lipids, which mimic the composition of bacterial membranes, can further influence the peptide's helical content and stability. frontiersin.org
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution and Solid-State Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy provides high-resolution structural information about this compound in both solution and solid states. libretexts.orgwikipedia.org
Solution-state NMR is employed to determine the three-dimensional structure of this compound in membrane-mimicking environments like micelles. researchgate.net By analyzing nuclear Overhauser effects (NOEs), scalar couplings, and chemical shifts, a detailed atomic-level model of the peptide's helical structure and its orientation relative to the micelle can be constructed. researchgate.netfrontiersin.org These studies have confirmed the amphipathic nature of the this compound helix, with distinct hydrophobic and hydrophilic faces. researchgate.net
Solid-state NMR (ssNMR) is particularly valuable for studying this compound directly within lipid bilayers, which more closely resemble a natural cell membrane. frontiersin.orgresearchgate.net Unlike solution NMR where rapid molecular tumbling averages out anisotropic interactions, ssNMR can probe these interactions to provide information on the peptide's orientation, depth of insertion, and dynamics within the membrane. libretexts.orgwikipedia.orgmst.edu Techniques like magic-angle spinning (MAS) are used to enhance spectral resolution. libretexts.orgmst.edu Solid-state NMR studies have shown that this compound can span across anionic lipid bilayers, a finding that supports a transmembrane pore-forming mechanism. frontiersin.org Deuterium-labeled this compound has been used in conjunction with ssNMR to precisely determine its alignment and the greater effect it has on anionic lipids compared to neutral ones. frontiersin.org
Computational Modeling and Simulation Approaches
Computational methods complement experimental techniques by providing dynamic and atomic-level insights into the behavior of this compound.
Molecular Dynamics (MD) Simulations of Peptide-Membrane Interactions
Molecular dynamics (MD) simulations are a powerful computational tool used to study the intricate interactions between this compound and lipid bilayers at an atomic level. kcl.ac.uknih.gov These simulations can model the spontaneous adsorption, insertion, and aggregation of the peptide within the membrane, offering a dynamic view of its mechanism of action. nih.gov
MD simulations have been used to investigate this compound in various model membranes, including those composed of zwitterionic and anionic phospholipids (B1166683). frontiersin.orgnih.gov The results indicate that the peptide can adopt a transmembrane orientation, often forming clusters with other peptides. frontiersin.org Simulations have also highlighted the importance of the N-terminus in initiating contact with the membrane, facilitating subsequent insertion. frontiersin.org Furthermore, MD studies have shown that the peptide's orientation is more influenced by the curvature of the membrane than by its surface charge. frontiersin.org
In Silico Structural Predictions and Refinements
In silico approaches are utilized to predict and refine the structure of this compound. These methods often use the amino acid sequence to predict secondary and tertiary structures. For antimicrobial peptides, algorithms that optimize amphipathicity have been developed to predict their helical structures. uq.edu.au While specific in silico prediction studies focusing solely on this compound are part of broader research, the general methodology involves using known structures of similar peptides as templates and refining the model based on energy minimization and other computational criteria. These predicted structures can then serve as starting points for more intensive computational studies like MD simulations. kcl.ac.uk
Advanced Imaging Techniques for Supramolecular Assembly in Model Systems
While direct high-resolution imaging of individual this compound peptides is challenging, advanced imaging techniques can be used to visualize the effects of the peptide on model membranes and to study its supramolecular assemblies. Techniques like atomic force microscopy (AFM) can provide three-dimensional images of the surface of a lipid bilayer, revealing changes in membrane morphology, such as the formation of pores or other defects, induced by the peptide. qut.edu.au These techniques are crucial for understanding how the collective action of many this compound peptides leads to the disruption of the bacterial membrane. nih.govcsic.es
| Technique | Information Obtained for this compound |
| Circular Dichroism (CD) Spectroscopy | Overall secondary structure (α-helical content) in membrane-mimetic environments. qut.edu.auresearchgate.net |
| Solution-State NMR Spectroscopy | High-resolution 3D structure in micelles, confirming amphipathic helix. researchgate.netfrontiersin.org |
| Solid-State NMR (ssNMR) Spectroscopy | Orientation, insertion depth, and dynamics within lipid bilayers; supports transmembrane arrangement. frontiersin.orglibretexts.orgmst.edu |
| Molecular Dynamics (MD) Simulations | Atomic-level detail of peptide-membrane interactions, including insertion and aggregation dynamics. frontiersin.orgnih.gov |
| Atomic Force Microscopy (AFM) | Visualization of peptide-induced changes in membrane morphology, such as pore formation. qut.edu.au |
Research on Molecular Mechanisms of Action of Maculatins
Investigations into Membrane Interaction Dynamics
The initial interaction and subsequent permeabilization of the target membrane are critical steps in the antimicrobial action of Maculatin 1.3. Research has focused on understanding the dynamics of how these peptides engage with and modify lipid bilayers.
The initial attraction of cationic antimicrobial peptides to bacterial membranes is largely driven by electrostatic interactions. mdpi.comuni-halle.demdpi.com Bacterial membranes are rich in anionic phospholipids (B1166683), giving them a net negative charge, which facilitates the binding of positively charged peptides like maculatins. mdpi.com
Studies on Maculatin 1.1 provide strong evidence for this preferential interaction. Monolayer studies have shown that while Maculatin 1.1 forms separate domains with zwitterionic phospholipids like palmitoyl-oleoyl-phosphatidylcholine (POPC), it integrates and forms a single, miscible phase with anionic phospholipids such as palmitoyl-oleoyl-phosphatidylglycerol (POPG). core.ac.ukcore.ac.uk This suggests favorable electrostatic interactions between the cationic peptide and the anionic lipid headgroups. core.ac.uk Further research using Fourier-transform infrared spectroscopy (FTIR) demonstrated a marked preference of Maculatin 1.1 for binding to anionic dimyristoyl-phosphatidylglycerol (DMPG) bilayers over zwitterionic dimyristoyl-phosphatidylcholine (DMPC) bilayers. core.ac.uk This selective interaction with anionic lipids is a key factor in the peptide's ability to target bacterial cells over the more neutral membranes of eukaryotic cells.
In an aqueous environment, Maculatin 1.1 exists in a largely unstructured, random coil conformation. nih.gov However, upon interaction with a lipid membrane, it undergoes a significant conformational change. Circular dichroism (CD) spectrometry studies have revealed that in the presence of lipid vesicles mimicking bacterial membranes, Maculatin 1.1 folds into a predominantly α-helical structure. nih.govresearchgate.net
This transition is dependent on the lipid-to-peptide (L/P) ratio. As the concentration of the peptide at the membrane surface increases (i.e., the L/P ratio decreases), the helical content of Maculatin 1.1 rises significantly. For instance, in the presence of large unilamellar vesicles (LUVs), the helical content can increase from approximately 38% at an L/P ratio of 80:1 to nearly 70% at a ratio of 10:1. nih.gov Molecular dynamics simulations also indicate that longer peptides like maculatins require longer-range membrane curvature to fold effectively and stabilize their structure. nih.gov This induced folding into an amphipathic α-helix is crucial for the peptide's subsequent insertion into and disruption of the membrane.
Table 1: Conformational Change of Maculatin 1.1 Upon Membrane Interaction
| Environment | Predominant Conformation | Helical Content (%) | Method |
|---|---|---|---|
| Aqueous Solution | Random Coil | ~0% | CD Spectrometry |
| LUVs (L/P Ratio 80:1) | α-Helix | 38% | CD Spectrometry |
| LUVs (L/P Ratio 30:1) | α-Helix | 62% | CD Spectrometry |
| LUVs (L/P Ratio 10:1) | α-Helix | 69% | CD Spectrometry |
Data derived from studies on Maculatin 1.1, a close analogue of this compound. nih.gov
Following binding and folding, maculatins permeabilize the bacterial membrane, leading to leakage of intracellular contents and cell death. Studies using fluorescent dyes of different sizes have helped to characterize the nature of this permeabilization by Maculatin 1.1.
In experiments with LUVs encapsulating both a small dye (FD-4, 4 kDa) and a large dye (RD-40, 40 kDa), Maculatin 1.1 induced a concentration-dependent release. nih.gov At lower peptide concentrations, there was significant release of the smaller dye but minimal release of the larger one. nih.gov As the peptide concentration increased to a lipid-to-peptide ratio of 10:1, nearly all of the small dye was released, while the release of the larger dye remained partial (around 15-40%). nih.govresearchgate.net This indicates that Maculatin 1.1 forms pores of a finite size, estimated to be between 1.4 nm and 4.5 nm in diameter, which allows the passage of smaller molecules while restricting larger ones. nih.govresearchgate.net
Table 2: Maculatin 1.1 Induced Dye Release from LUVs
| Lipid/Peptide Ratio | FD-4 (4 kDa) Release (%) | RD-40 (40 kDa) Release (%) |
|---|---|---|
| 100:1 to 20:1 | ~25% | <15% |
| 10:1 | ~90% | ~15% |
| 5:1 | ~100% | ~60% |
Data derived from studies on Maculatin 1.1, a close analogue of this compound. nih.gov
Conformational Changes Upon Membrane Binding
Pore Formation Hypotheses and Research Models
The precise architecture of the pores formed by antimicrobial peptides is a subject of ongoing research. The two most prominent models are the toroidal pore and the barrel-stave pore.
The toroidal pore model is one of the most widely accepted mechanisms for membrane disruption by antimicrobial peptides. mdpi.com In this model, the peptide inserts into the membrane and induces a high degree of positive curvature, causing the lipid monolayers to bend continuously from the upper leaflet to the lower leaflet, forming a pore lined by both the peptides and the lipid headgroups. nih.gov
Evidence from solid-state nuclear magnetic resonance (NMR) studies on Maculatin 1.1 strongly supports the toroidal pore model. nih.govresearchgate.net These studies show the formation of an isotropic phase, which signifies the presence of highly mobile lipids. nih.govresearchgate.net This lipid mobility is a characteristic feature of the highly curved and dynamic structure of a toroidal pore. nih.gov The significant perturbation of lipid packing and the involvement of lipid headgroups in the pore lining are hallmarks of this mechanism. nih.govmdpi.com
The barrel-stave model presents an alternative mechanism where peptides aggregate and insert into the membrane perpendicular to the surface, forming a pore that resembles the staves of a barrel. nih.govmdpi.comhuji.ac.il In this configuration, the hydrophobic surfaces of the peptides face the lipid acyl chains, while the hydrophilic surfaces line the aqueous channel. mdpi.com
While this model is considered for many antimicrobial peptides, the evidence for Maculatin 1.1 suggests it is less likely. nih.gov The barrel-stave model typically involves less perturbation of the surrounding lipid molecules compared to the toroidal pore model. nih.govsemanticscholar.org The observation of highly mobile lipids and significant disruption of the lipid headgroup region in studies of Maculatin 1.1 contradicts what would be expected for a stable barrel-stave pore. nih.gov Therefore, the current consensus leans towards the toroidal pore model as the primary mechanism for membrane disruption by maculatins.
Carpet Mechanism Studies
The "carpet" mechanism is one of several models proposed to explain how antimicrobial peptides (AMPs) disrupt bacterial membranes. In this model, the peptides first accumulate on the surface of the target membrane, binding parallel to the lipid bilayer. qut.edu.au This binding is primarily driven by electrostatic interactions between the cationic (positively charged) peptides and the anionic (negatively charged) components of bacterial membranes. qut.edu.au Once a critical threshold concentration is reached, the peptides create a dense, carpet-like layer that disrupts the membrane's structural integrity, leading to the formation of transient pores or micelles and causing the membrane to disintegrate in a detergent-like manner. nih.govfrontiersin.orgfrontiersin.org This mechanism is often contrasted with pore-forming models like the "barrel-stave" or "toroidal pore" models, where peptides insert themselves into the membrane to form stable channels. nih.govfrontiersin.org
While the carpet mechanism is a plausible mode of action for many AMPs, direct research specifically validating this mechanism for this compound is not extensively documented. Much of the detailed mechanistic work has been performed on its close analogue, Maculatin 1.1. Studies on Maculatin 1.1 have predominantly pointed towards a pore-forming mechanism rather than a carpet-like disruption. nih.govnih.gov For instance, research combining cell assays with model membranes mimicking Staphylococcus aureus showed that Maculatin 1.1 forms discrete pores of a finite size, a hallmark of a toroidal pore mechanism. nih.govnih.gov Further evidence against a carpet mechanism for Maculatin 1.1 is its selective activity against Gram-positive bacteria; peptides acting via the carpet model are often expected to have broader activity against both Gram-positive and Gram-negative bacteria. huji.ac.il Given the high degree of similarity between this compound and 1.1, it is often inferred that they share a similar mechanism of action, which current evidence suggests is pore formation. nih.govresearchgate.net
Exploration of Intracellular Molecular Targets and Pathways in Model Systems
The primary mode of action for the maculatin family of peptides is widely considered to be the disruption of the bacterial cell membrane. unimelb.edu.auresearchgate.net However, an increasing body of evidence suggests that many AMPs, after compromising the membrane, can translocate into the cytoplasm and interfere with essential intracellular processes. asm.orgnih.govresearchgate.net These secondary mechanisms can include the inhibition of nucleic acid synthesis, protein synthesis, enzymatic activity, or cell division, providing a multi-pronged attack. asm.orgnih.govmdpi.com
While specific studies detailing the intracellular targets of this compound are limited, research on other amphibian-derived peptides offers valuable insights into potential parallel mechanisms. For example, a study on Citropin 1.3, another peptide from an Australian tree frog, demonstrated that after initial membrane permeabilization in mammalian cells, the peptide accumulates intracellularly. biorxiv.orgresearchgate.net Notably, it was found to colocalize with nucleic acids, particularly within the nucleolus, a cellular region rich in RNA and DNA involved in ribosome production. biorxiv.orgresearchgate.net In bacterial cells, while the primary effect of Citropin 1.3 was membrane disruption, some intracellular accumulation was also observed, though with minimal colocalization with bacterial genetic material. researchgate.net
This suggests a dual-action potential where the peptide first breaches the cell's outer defenses and then may proceed to disrupt internal functions. For this compound, it is plausible that a similar sequence of events could occur. Once the peptide has formed pores in the bacterial membrane, it could gain access to the cell's interior. Potential intracellular targets could include DNA, RNA, ribosomes, or crucial metabolic enzymes, although this remains an area requiring further specific investigation for this compound. asm.orgresearchgate.netimrpress.com Currently, the bulk of research supports membrane disruption as its principal bactericidal function. researchgate.net
Molecular-Level Differentiation of Activity Across Diverse Cell Membrane Compositions
The selective activity of this compound and its analogues against specific cell types is fundamentally governed by differences in cell membrane composition at the molecular level. The key distinguishing factors are electrostatic charge and the presence of specific lipid components like cholesterol.
Bacterial membranes, particularly those of Gram-positive bacteria like S. aureus, are rich in anionic (negatively charged) phospholipids, such as phosphatidylglycerol (PG). frontiersin.org This net negative charge creates a strong electrostatic attraction for cationic (positively charged) peptides like the maculatins. frontiersin.orghuji.ac.il In contrast, the outer leaflet of mammalian cell membranes is typically composed of zwitterionic (neutrally charged) phospholipids like phosphatidylcholine (PC), resulting in a much weaker electrostatic interaction with the peptide. huji.ac.ilscispace.com This electrostatic guidance is a primary reason for the heightened potency of maculatins against bacteria compared to host cells.
Furthermore, mammalian membranes contain a high concentration of cholesterol, a molecule that increases the packing density and rigidity of the lipid bilayer. unimelb.edu.au This ordered and rigid structure can physically hinder the ability of peptides like maculatins to insert into and disrupt the membrane. unimelb.edu.au Bacterial membranes lack cholesterol, making them more fluid and susceptible to peptide-induced destabilization.
Research on Maculatin 1.1, a close analogue, clearly illustrates this differential activity. Studies using model membranes have shown that Maculatin 1.1 binds more strongly to and is more effective at inducing leakage in anionic membranes (mimicking bacteria) than in neutral ones (mimicking mammalian cells). scispace.comaups.org.au The activity of this compound follows this pattern, showing potent action against Gram-positive bacteria but significantly less activity against Gram-negative bacteria and human cells. nih.gov Gram-negative bacteria possess an additional outer membrane layer that acts as a further barrier, often reducing the efficacy of many AMPs. huji.ac.il
The following table summarizes the minimum inhibitory concentration (MIC) values, a measure of antimicrobial potency, for this compound and its close analogue Maculatin 1.1 against various microorganisms, highlighting their selective activity. A lower MIC value indicates higher potency.
| Compound | Organism | Cell Type | MIC (μM) | Reference |
|---|---|---|---|---|
| This compound | S. aureus (USA300, MRSA) | Gram-positive bacterium | 6.2 | nih.govresearchgate.net |
| This compound | B. subtilis | Gram-positive bacterium | Active | nih.gov |
| This compound | E. coli | Gram-negative bacterium | Inactive | nih.gov |
| This compound | P. aeruginosa | Gram-negative bacterium | Inactive | nih.gov |
| Maculatin 1.1 | S. aureus | Gram-positive bacterium | 7.0 | nih.gov |
Evaluation of Biological Activities in Preclinical and Model Systems
Antimicrobial Efficacy Studies in Prokaryotic Cell Models
The antimicrobial activity of Maculatin 1.3 has been primarily evaluated through the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide required to completely inhibit the visible growth of a microorganism.
This compound has demonstrated notable activity against Gram-positive bacteria. nih.govfrontiersin.org The primary mechanism of action for many antimicrobial peptides against Gram-positive bacteria involves interaction with and disruption of the bacterial cell membrane. frontiersin.orgexplorationpub.com The outer layer of Gram-positive bacteria contains lipoteichoic acid and peptidoglycan, which present a net negative charge, facilitating the attraction of cationic peptides like this compound. frontiersin.orgexplorationpub.com
In a screening of 30 antimicrobial peptides, this compound was identified as one of six peptides with potent activity against a USA300 isolate of Methicillin-Resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.gov It was also found to be active against Bacillus subtilis. nih.gov Studies on the closely related peptide, Maculatin 1.1, have shown that it is effective at killing a wide range of Gram-positive bacteria. frontiersin.org
| Bacterial Strain (Gram-Positive) | MIC (μM) | Reference |
|---|---|---|
| Staphylococcus aureus USA300 (MRSA) | 6.2 | nih.govasm.org |
| Bacillus subtilis 168 | Active (Specific MIC not detailed in source) | nih.gov |
The efficacy of this compound against Gram-negative bacteria appears to be limited. nih.gov The complex outer membrane of Gram-negative bacteria, which contains lipopolysaccharide (LPS), presents a significant barrier that antimicrobial peptides must overcome to reach the inner cytoplasmic membrane. frontiersin.org
In comparative studies, this compound did not show activity against the Gram-negative strains Escherichia coli K12 and Pseudomonas aeruginosa PAO1 at concentrations up to 100 μM. nih.gov This suggests that this compound has a narrower spectrum of activity, primarily targeting Gram-positive organisms. nih.gov
| Bacterial Strain (Gram-Negative) | MIC (μM) | Reference |
|---|---|---|
| Escherichia coli K12 | >100 | nih.gov |
| Pseudomonas aeruginosa PAO1 | >100 | nih.gov |
A significant focus of research on this compound has been its effectiveness against antibiotic-resistant bacteria, particularly MRSA. nih.govasm.orgasm.org MRSA is a major cause of infections in both hospital and community settings. nih.govwounds-uk.com Antimicrobial peptides are considered promising candidates for new treatments because bacteria may have difficulty developing resistance to their membrane-disrupting mechanisms. nih.gov
This compound was identified as a potent agent against an MRSA USA300 strain, with a reported Minimum Inhibitory Concentration (MIC) of 6.2 μM. nih.govasm.org This activity against a highly resistant strain highlights its potential as a template for developing new anti-MRSA therapies. nih.govacs.org Its efficacy is comparable to its analogue, Maculatin 1.1, which has also shown activity against MRSA. asm.orgnih.gov
Bacterial biofilms are communities of microorganisms encased in a self-produced matrix, which can adhere to surfaces and are notoriously difficult to eradicate. mdpi.commdpi.com Some antimicrobial peptides have demonstrated the ability to inhibit biofilm formation or disrupt existing biofilms. mdpi.comcnr.it
While direct studies on the anti-biofilm activity of this compound are not extensively detailed in the provided search results, related research indicates its potential. For instance, a study screening various peptides found some, like DASamP1 which was studied alongside this compound, to be effective in suppressing early biofilm formation in a mouse model of catheter-associated MRSA infection. nih.govnih.gov The ability of peptides to interfere with biofilm formation is a critical area of research for developing new antimicrobial strategies. mdpi.comcnr.it
Efficacy Against Antibiotic-Resistant Phenotypes, e.g., Methicillin-Resistant Staphylococcus aureus (MRSA)
Antiviral Interaction Studies at the Molecular Level
In addition to its antibacterial properties, the potential for this compound to interact with viral components has been explored using computational methods.
In silico studies, such as molecular docking, are computational techniques used to predict the binding affinity and interaction between a ligand (like a peptide) and a target protein. journaljpri.comscientificarchives.com These methods are valuable for screening potential drug candidates before undertaking laboratory experiments. mdpi.commdpi.com
A 2020 study investigated the interaction of several antimicrobial peptides, including this compound, with proteins from the SARS-CoV-2 virus. mdpi.comnih.gov The study performed docking analyses to predict how these peptides might bind to the viral spike glycoprotein (B1211001) (Sgp) and the human angiotensin-converting enzyme 2 (ACE2) receptor, which the virus uses for cell entry. mdpi.comnih.govresearchgate.net
The results indicated that this compound, along with another peptide Uperin 7.1, showed the best interaction with the ACE2 receptor, with a calculated binding energy (ΔG) of -6.4 kcal/mol. mdpi.comresearchgate.net This suggests a potential for this compound to interfere with the virus's ability to bind to host cells. mdpi.com It is important to note that these are computational findings and require experimental validation to confirm their therapeutic potential. researchgate.net
| Viral Target | Peptide | Binding Energy (ΔG kcal/mol) | Reference |
|---|---|---|---|
| ACE2 Receptor | This compound | -6.4 | mdpi.comresearchgate.net |
| ACE2 Receptor | Uperin 7.1 | -7.1 | mdpi.comresearchgate.net |
Exploration of Viral Entry Inhibition Mechanisms at the Molecular Interface
The antiviral potential of this compound has been explored through computational and in vitro studies, with a particular focus on its ability to interfere with viral entry into host cells. A primary mechanism of action for many antiviral peptides is the inhibition of the interaction between viral surface proteins and host cell receptors, a critical first step in the infection cycle of many viruses. frontiersin.org
In the context of coronaviruses, such as SARS-CoV-2, the spike (S) glycoprotein is essential for viral entry. mdpi.com This protein is composed of two subunits, S1 and S2, which mediate attachment to the host cell receptor and fusion of the viral and cellular membranes, respectively. mdpi.com A key host cell receptor involved in the entry of SARS-CoV-2 is the angiotensin-converting enzyme 2 (ACE2). frontiersin.orgmdpi.com Therefore, blocking the interaction between the viral S protein and the ACE2 receptor is a significant strategy for preventing viral infection. mdpi.com
In silico docking studies have been conducted to investigate the interaction between this compound and key proteins involved in SARS-CoV-2 entry. These studies have shown that this compound exhibits a notable binding affinity for the human ACE2 receptor. mdpi.com The calculated binding energy (ΔG) for the interaction between this compound and ACE2 was found to be -6.4 kcal/mol. mdpi.com This suggests a favorable interaction that could potentially hinder the binding of the viral spike protein to the ACE2 receptor, thereby inhibiting viral entry. mdpi.com
For comparison, the same study evaluated the binding of other antimicrobial peptides (AMPs) to both the viral spike protein and the ACE2 receptor. mdpi.com While some peptides, like caerin 1.6 and caerin 1.10, showed a very high affinity for the spike glycoprotein, they had a lower affinity for the ACE2 receptor. mdpi.com Conversely, this compound, along with Uperin 7.1, demonstrated the most favorable interactions with the ACE2 receptor. mdpi.com
It is important to note that these findings are based on computational models and require experimental validation to confirm the therapeutic efficacy of this compound as a viral entry inhibitor. mdpi.com Further research is needed to fully elucidate the molecular details of this interaction and to assess its effectiveness in preventing viral infection in biological systems.
Beyond coronaviruses, studies have also investigated the anti-HIV activity of this compound. In one study, this compound was among a selection of antimicrobial peptides evaluated for their ability to inhibit HIV-1 replication. It was found to have an EC50 (the concentration causing 50% inhibition of virus replication) of less than 10 μM. asm.org The mechanisms by which naturally occurring antiviral peptides inhibit HIV are diverse and can occur at nearly every stage of the viral lifecycle, including direct inactivation of the virus, blocking attachment to host cells, and inhibiting fusion of the viral envelope with the host cell membrane. nih.gov
Interactive Data Table: In Silico Binding Affinities of Selected Antimicrobial Peptides
| Peptide | Target Protein | Binding Energy (ΔG, kcal/mol) |
|---|---|---|
| This compound | ACE2 | -6.4 |
| Uperin 7.1 | ACE2 | -7.1 |
| Caerin 1.6 | S2 domain of Sgp | High affinity (not quantified) |
| Caerin 1.10 | S2 domain of Sgp | High affinity (not quantified) |
| Caerin 1.6 | ACE2 | -5.4 |
| Caerin 1.10 | ACE2 | -5.2 |
Other Investigated Biological Modulations in Non-Mammalian Systems
The biological activities of this compound and its close analog, Maculatin 1.1, have been investigated in various non-mammalian systems, primarily focusing on their antimicrobial properties against bacteria. These peptides are naturally secreted on the skin of the Australian tree frog Litoria genimaculata and are part of the host's innate immune system. nih.gov
The primary mechanism of action of maculatins against bacteria involves the disruption of the cell membrane. nih.govcore.ac.uk Maculatin peptides are typically unstructured in aqueous solutions but adopt an amphipathic helical structure upon contact with lipid membranes. nih.gov This structural change is crucial for their interaction with and disruption of the bacterial cell membrane. core.ac.uk
Studies on Maculatin 1.1 have shown that it has potent activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov A close analog, this compound, has also demonstrated a similar minimum inhibitory concentration (MIC) of 6.2 μM against an MRSA strain. nih.govnih.gov This suggests that the mechanism of action is likely conserved between these two peptides.
The interaction of maculatins with bacterial membranes leads to the formation of pores, causing leakage of cellular contents and ultimately cell death. nih.gov Electron microscopy of S. aureus treated with Maculatin 1.1 revealed rough and rippled cell surfaces. nih.gov Further studies using fluorescent dextrans indicated the formation of pores with a size between 1.4 and 4.5 nm. researchgate.net Solid-state nuclear magnetic resonance (NMR) studies have also shown the formation of an isotropic phase, which is indicative of highly mobile lipids, such as those found in a toroidal pore structure. researchgate.net
Research has also highlighted the preference of maculatins for anionic phospholipids (B1166683), which are abundant in prokaryotic cell membranes compared to the zwitterionic phospholipids that dominate mammalian cell membranes. core.ac.uk This preference likely contributes to the selective toxicity of maculatins towards bacteria over host cells.
In addition to bacteria, the broader family of antimicrobial peptides to which maculatins belong has been shown to have activity against a range of other non-mammalian organisms, including fungi and enveloped viruses. nih.gov The membrane-lytic mechanism is a common theme in the activity of these peptides against various pathogens. nih.gov
Interactive Data Table: Antimicrobial Activity of Maculatin Peptides
| Peptide | Organism | Strain | Activity Metric | Value |
|---|---|---|---|---|
| This compound | Staphylococcus aureus | MRSA | MIC | 6.2 µM |
| Maculatin 1.1 | Staphylococcus aureus | MRSA | MIC | 1.8 µM |
| Maculatin 1.1 | Staphylococcus aureus | Antibiotic-sensitive | MIC | 7.74 ± 0.83 µM |
| Maculatin 1.1 | Staphylococcus aureus | Antibiotic-sensitive | MBC | 8.12 ± 0.76 µM |
Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Research
Methodological Frameworks for SAR/QSAR Analysis
The analysis of peptides like Maculatin 1.3 involves a variety of sophisticated methodological frameworks. These frameworks are designed to build predictive models that can guide the development of new peptide analogs with enhanced activity.
Computational methods are essential for predicting the biological activities of peptides, offering a rapid and cost-effective alternative to extensive laboratory synthesis and testing. researchgate.net These in silico approaches model the physicochemical properties and interactions of peptides to forecast their behavior.
One primary computational technique is molecular modeling and docking. For instance, the three-dimensional structure of this compound was modeled using the I-TASSER platform, which generates 3D atomic models from an amino acid sequence. mdpi.com The quality of these models is then validated using tools like RAMPAGE. mdpi.com Following structural modeling, molecular docking simulations can be performed to predict the binding affinity of the peptide to specific molecular targets. In one study, this compound was evaluated for its interaction with the SARS-CoV-2 host cell receptor ACE2, showing a predicted binding free energy (ΔG) of -6.4 kcal/mol. mdpi.com
Deep learning and machine learning are also emerging as powerful tools in peptide design. biorxiv.orgjci.org These advanced computational systems can analyze vast datasets of known AMPs to identify complex patterns and relationships between sequence, structure, and activity, thereby accelerating the discovery of novel and potent peptide candidates. biorxiv.orgjci.org
Table 1: Computational Tools and Findings for this compound
This interactive table summarizes the computational methods applied in a study to model and predict the binding affinity of this compound.
| Computational Tool/Method | Purpose | Specific Application to this compound | Result/Finding | Reference |
| I-TASSER | 3D Structural Modeling | Generated the tertiary structure from the amino acid sequence. | A 3D atomic model of the peptide was created for further analysis. | mdpi.com |
| MODELLER | Model Optimization | Improved the initial structural model to find the most probable structure. | The best structure was selected based on the DOPE score. | mdpi.com |
| RAMPAGE | Model Validation | Validated the quality of the modeled peptide structure. | Ensured the stereochemical quality of the peptide model. | mdpi.com |
| Molecular Docking | Binding Affinity Prediction | Predicted the interaction between this compound and the human ACE2 receptor. | Calculated binding free energy (ΔG) of -6.4 kcal/mol. | mdpi.com |
Statistical models are the mathematical core of QSAR, establishing a quantitative link between molecular descriptors and biological activity. mdpi.comnih.gov These models are developed by correlating the structural features of a series of compounds with their measured activities. researchgate.net
A common approach is Multiple Linear Regression (MLR), which creates a linear equation to predict activity based on various descriptors. nih.gov More advanced methods include the use of artificial neural networks (ANNs), which can model more complex, non-linear relationships. mdpi.com For antimicrobial peptides, QSAR models often use descriptors derived directly from the amino acid sequence to predict antibacterial potency. uestc.edu.cnresearchgate.net The process typically involves splitting a dataset of peptides into training and test sets to build the model and then validate its predictive power. researchgate.net The statistical quality of these models is assessed using parameters like the coefficient of determination (r²). researchgate.net
Statistical Models for Correlation and Prediction
Impact of Peptide Sequence Variations on Biological Activity
The biological activity of this compound, like other antimicrobial peptides, is highly sensitive to variations in its amino acid sequence. nih.govacs.org Changes in the sequence can profoundly affect its structure, physicochemical properties, and ultimately, its function.
The terminal regions of a peptide chain—the N-terminus (free amine group) and C-terminus (free carboxyl group)—play a critical role in its stability, structure, and activity. creative-proteomics.com For the related peptide Maculatin 1.1, studies have shown that the entire chain length is necessary for its full antibacterial activity. nih.gov Shortened analogs, particularly those lacking one or two N-terminal residues, exhibited significantly reduced or no activity. nih.gov This indicates the crucial role of the N-terminal region in the peptide's function.
The antimicrobial action of peptides like this compound is largely governed by a delicate balance between two key physicochemical properties: hydrophobicity and cationic nature (positive charge). nih.goviiitd.edu.inmdpi.com The cationic character allows the peptide to be electrostatically attracted to the negatively charged surfaces of bacterial membranes, while the hydrophobic residues drive the insertion of the peptide into the lipid bilayer, leading to membrane disruption. mdpi.com
This compound has the sequence GLLGLLGSVVSHVVPAIVGHF-NH2, resulting in a net positive charge that facilitates its initial interaction with microbial targets. nih.gov Studies on Maculatin 1.1 analogs demonstrated that increasing the basicity (cationic nature) of the peptide by substituting neutral amino acids with basic ones resulted in stronger antibacterial activity. nih.gov However, this increase in positive charge and hydrophobicity can also lead to higher hemolytic activity (toxicity to red blood cells). nih.govnih.goviiitd.edu.in Therefore, SAR studies aim to optimize this balance to create peptides with high antimicrobial potency and low toxicity. nih.govmdpi.com The proline residue found in the central part of the maculatin sequence induces a kink in the helical structure, which is essential for both binding and disruption of membranes. researchgate.netnih.gov
Table 2: Physicochemical Properties and Activity of Maculatin 1.1 Analogs
This interactive table, based on research findings, illustrates the structure-activity relationship by showing how modifications to the peptide sequence affect its charge, antibacterial activity against E. coli and S. aureus, and its hemolytic activity.
| Peptide | Sequence Modification | Net Charge | Antibacterial Activity (MIC, µM) | Hemolytic Activity (%) | Reference |
| E. coli | S. aureus | ||||
| Maculatin 1.1 (Parent) | GLFGVLAKVAAHVVPAIAEHF-NH₂ | +2 | 100 | 6.3 | 12 |
| [K⁴]-Mac | F to K at position 4 | +3 | 13 | 3.2 | 100 |
| [K¹⁶]-Mac | A to K at position 16 | +3 | 50 | 3.2 | 75 |
| [K⁴, K¹⁶]-Mac | Double substitution | +4 | 13 | 1.6 | 100 |
| des-GL-Mac | N-terminal deletion | 0 | >100 | >100 | 0 |
Role of Helical Structure Integrity and Kink Regions
The biological activity of maculatin peptides is intrinsically linked to their three-dimensional structure, particularly the integrity of their α-helical conformation and the presence of specific structural motifs like kinks. Research on maculatin 1.1, a very close analogue of this compound, provides significant insights into these relationships. nih.govnih.gov In a membrane-mimicking environment, such as a trifluoroethanol/water mixture or when incorporated into dodecylphosphocholine (B1670865) micelles, maculatin 1.1 adopts an α-helical structure. nih.gov However, this is not a simple, linear helix. A pivotal feature of its structure is a distinct kink or bend located in the central part of the peptide, specifically around the Proline-15 (Pro15) residue. nih.govresearchgate.net
This proline-induced kink is not a structural flaw; rather, it is crucial for the peptide's function. nih.gov The bend allows the peptide to fold into a well-defined amphipathic conformation along its entire length. nih.gov This amphipathicity—where one side of the helix is hydrophobic (water-repelling) and the other is hydrophilic (water-attracting)—is essential for its interaction with and subsequent disruption of bacterial cell membranes. nih.gov The kink is thought to maximize this amphipathic character, facilitating the peptide's ability to insert into and perturb the lipid bilayer of target cells. nih.govresearchgate.net
The functional importance of this structural feature has been demonstrated through analogue studies. When the central proline residue in maculatin 1.1 was substituted with an alanine (B10760859) (an Ala15 analogue), the resulting peptide formed a more uniform, well-defined helix that lacked the central kink. nih.gov This structural linearization was accompanied by a significant reduction in antimicrobial activity. nih.gov This finding strongly indicates that the kink itself, and the flexibility it imparts, are essential for the full biological potency of the peptide. nih.gov The central proline residue is therefore considered critical not only for antibacterial activity but also for the initial binding and perturbation of the membrane. researchgate.net This principle is observed in other antimicrobial peptides as well, where a central proline or glycine (B1666218) residue creates a hinge or kink that is functionally significant for membrane disruption. researchgate.net
Rational Design Principles Derived from SAR Insights
The structure-activity relationship (SAR) data for maculatin peptides provide clear principles for the rational design of new synthetic analogues with potentially enhanced or modified activities. nih.govresearchgate.net These design strategies are guided by the understanding of which structural features are critical for function.
Key principles for the rational design of maculatin-based peptides include:
Preservation of the Central Kink: Given that the proline-induced kink is vital for maximizing amphipathicity and, consequently, antimicrobial activity, a primary design rule is to maintain this structural feature. nih.gov Any modification should ideally preserve this bend to ensure effective membrane interaction. nih.govresearchgate.net Designing peptides that incorporate a proline or other kink-inducing residue in the central region is a key strategy. researchgate.net
Maintenance of Full Peptide Chain Length: Studies on maculatin 1.1 analogues have shown that shortening the peptide, even by removing one or two amino acids from the N-terminus, leads to weak or no activity. nih.gov The entire length of the peptide chain is necessary for its full biological function, including its ability to permeabilize both the outer and inner membranes of bacteria. nih.gov Therefore, rational design should focus on full-length analogues rather than truncated versions.
Modulation of Hydrophobicity: The balance between hydrophobicity and charge is critical. While a certain level of hydrophobicity is required for membrane insertion, it must be carefully controlled. For instance, substituting tryptophan for other hydrophobic residues can be a strategy, as its bulky side chain has a preference for the membrane interface. researchgate.net
By applying these principles, researchers can systematically design novel peptides based on the maculatin scaffold. The goal is to create molecules that retain the essential structural motifs for activity while potentially improving their potency, selectivity, or stability. nih.gov
Synthetic Strategies and Analog Development for Maculatins
Chemical Synthesis Methodologies for Peptide Production
The production of maculatin peptides, which are typically 21 amino acids in length, is primarily achieved through chemical synthesis, with Solid-Phase Peptide Synthesis (SPPS) being the most common and well-established method. rsc.org Recombinant DNA technology offers an alternative for producing isotopically labeled peptides for research purposes. nih.gov
Solid-Phase Peptide Synthesis (SPPS)
SPPS is the cornerstone of maculatin synthesis, allowing for the stepwise assembly of amino acids on an insoluble polymer support. rsc.org The most frequently used strategy is Fmoc (9-fluorenylmethoxycarbonyl) chemistry. bohrium.com In this process, the peptide chain is elongated from the C-terminus to the N-terminus. Each cycle involves the deprotection of the N-terminal Fmoc group, followed by the coupling of the next Fmoc-protected amino acid. rsc.org
For the synthesis of maculatin peptides like Maculatin 1.1, a close analog of 1.3, automated microwave peptide synthesizers are often employed to enhance coupling efficiency and reduce synthesis time. bohrium.com The peptide is typically assembled on a Rink Amide resin to generate the C-terminal amide, a common feature in many antimicrobial peptides (AMPs) that is crucial for their biological activity. bohrium.comnih.gov After the full-length peptide is assembled, it is cleaved from the resin support using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers, to remove side-chain protecting groups. bohrium.com
Fragment Condensation
For the synthesis of longer or more complex peptides, fragment condensation can be an effective strategy. frontiersin.orgresearchgate.net This method involves the synthesis of several smaller peptide fragments on a solid support, which are then cleaved while keeping their side-chain protecting groups intact. frontiersin.org These protected fragments are subsequently coupled together in solution or on a solid phase to form the final full-length peptide. frontiersin.orgresearchgate.net This approach can improve yields and purity by allowing for the purification of intermediate fragments. frontiersin.org While not specifically detailed for Maculatin 1.3, this methodology is a viable strategy for its large-scale or complex analog production. nih.govfrontiersin.org
Recombinant Peptide Production
While chemical synthesis is dominant, recombinant methods have been developed for producing maculatins, particularly for research applications requiring isotopic labeling (e.g., with ¹⁵N or ¹³C) for structural studies by Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov A protocol for producing uniformly ¹⁵N-labeled Maculatin 1.1 involved a double-fusion construct in Escherichia coli. This system helps to prevent the toxicity of the AMP to the host cell and facilitates the generation of the native peptide with its characteristic C-terminal amide. nih.gov The resulting recombinant peptide was shown to have identical structure and activity to its chemically synthesized counterpart. nih.gov
| Synthesis Method | Key Features | Application for this compound |
| Solid-Phase Peptide Synthesis (SPPS) | Stepwise addition of amino acids on a solid resin; Fmoc chemistry is common. | Primary method for producing this compound and its analogs. |
| Fragment Condensation | Synthesis and coupling of smaller peptide fragments. | Potentially useful for large-scale production or complex analog synthesis. |
| Recombinant Production | Use of host organisms like E.coli to express the peptide. | Primarily for producing isotopically labeled this compound for structural and mechanistic studies. |
Rational Design and De Novo Design of Maculatin Analogs
The native sequence of this compound provides a template for designing new analogs with enhanced antimicrobial potency, greater selectivity for bacterial membranes, and improved stability. This is achieved through both rational design, which involves knowledge-based modifications of the existing sequence, and de novo design, which creates novel sequences based on fundamental principles of antimicrobial peptide structure and function.
Rational Design
Rational design of maculatin analogs focuses on modifying key physicochemical properties such as hydrophobicity, net positive charge, and amphipathicity, which are known to govern the activity of AMPs. nih.govbohrium.com Molecular dynamics simulations and experimental studies on maculatins have provided insights that guide these modifications. researchgate.netresearchgate.net
Key strategies in the rational design of maculatin analogs include:
Amino Acid Substitution: Specific residues can be replaced to enhance desired characteristics. For instance, increasing the net positive charge by substituting neutral amino acids with cationic residues like lysine (B10760008) or arginine can improve the initial electrostatic attraction to negatively charged bacterial membranes. mdpi.com
Modifying Hydrophobicity: The balance of hydrophobic and hydrophilic residues is critical. Increasing hydrophobicity can enhance membrane disruption but may also increase toxicity to mammalian cells. bohrium.com Therefore, substitutions are made carefully to optimize this balance.
Structural Elements: The proline-induced kink in the center of the maculatin helix is considered important for its membrane-disrupting activity. Analogs have been created by substituting the proline to understand its precise role, revealing that the kink facilitates membrane insertion and disordering.
De Novo Design
De novo design aims to create entirely new peptide sequences that are predicted to have potent antimicrobial activity. mdpi.comfrontiersin.org This approach often leverages computational tools and machine learning algorithms. frontiersin.orgnih.gov While not always starting from the maculatin sequence, the principles learned from maculatins and other AMPs are foundational.
De novo design strategies applicable to developing maculatin-like peptides include:
Template-Based Design: Simple templates of alternating cationic and hydrophobic residues can be used to create amphipathic helical peptides. frontiersin.org For example, a pattern like "BBHBBHHBBH" (where B is a basic residue and H is a hydrophobic residue) has been used to design peptides with broad-spectrum antimicrobial activity. aimspress.com
Computational and AI-Driven Design: Advanced computational methods, including deep learning and generative adversarial networks (GANs), are being used to explore vast sequence spaces and design novel AMPs. frontiersin.orgnih.gov These models can learn the "grammar" of antimicrobial peptides from existing databases and generate new sequences with a high probability of being active and non-toxic. nih.gov Such approaches could be used to generate novel maculatin-like peptides with optimized properties.
| Design Approach | Methodology | Application to Maculatin Analogs |
| Rational Design | Knowledge-based modification of the this compound sequence. | Improving activity and selectivity by altering charge, hydrophobicity, and key structural motifs like the proline kink. |
| De Novo Design | Creating novel peptide sequences based on fundamental principles. | Developing new maculatin-like peptides using computational models and templates to achieve high potency and low toxicity. |
Strategies for Peptide Engineering and Chemical Modification
Peptide engineering and chemical modification are employed to overcome the inherent limitations of natural peptides, such as susceptibility to proteolytic degradation and potential toxicity. These strategies can significantly enhance the therapeutic potential of this compound and its analogs. mdpi.comnih.gov
Improving Stability
A major hurdle for peptide therapeutics is their poor stability in vivo due to degradation by proteases. bohrium.comfrontiersin.org Several strategies can be applied to this compound to enhance its stability:
Incorporation of Non-natural Amino Acids: Replacing standard L-amino acids with D-amino acids at specific positions can render the peptide resistant to proteases without necessarily compromising its activity. frontiersin.org The inclusion of sterically hindered amino acids, such as aminoisobutyric acid (Aib), can stabilize the helical structure and increase resistance to degradation. mdpi.com
Terminal Modifications: The stability of peptides can be increased by modifying their N- and C-termini. N-terminal acetylation and C-terminal amidation—a natural feature of maculatins—protect the peptide from exopeptidases. nih.gov C-terminal amidation, in particular, is known to be important for maintaining the stable α-helical structure of Maculatin 1.1 in contact with membranes. nih.gov
Cyclization: Linking the N- and C-termini to create a cyclic peptide can significantly improve metabolic stability by constraining the peptide's conformation and making it a poorer substrate for proteases. frontiersin.org
Enhancing Activity and Selectivity
Chemical modifications can also be used to fine-tune the biological activity and selectivity of this compound:
Lipidation: Attaching a fatty acid chain to the peptide (lipidation) can enhance its antimicrobial activity by increasing its affinity for lipid membranes. nih.gov This modification can improve the peptide's ability to disrupt bacterial membranes.
PEGylation: The conjugation of polyethylene (B3416737) glycol (PEG) chains to the peptide can improve its pharmacokinetic profile by increasing its solubility and half-life in circulation, although this may sometimes reduce its immediate antimicrobial potency. frontiersin.org
Halogenation: Introducing halogen atoms, such as fluorine, into amino acid side chains can enhance the hydrophobicity and stability of the peptide, potentially leading to increased antimicrobial activity. nih.gov
| Modification Strategy | Purpose | Example Application for this compound |
| D-Amino Acid Substitution | Increase resistance to proteases. | Replace specific L-amino acids with their D-isomers. |
| Terminal Modification | Enhance stability against exopeptidases. | N-terminal acetylation. |
| Cyclization | Improve metabolic stability and constrain conformation. | Create a head-to-tail cyclic version of this compound. |
| Lipidation | Enhance membrane interaction and antimicrobial activity. | Attach a fatty acid to the N-terminus or a lysine side chain. |
Advanced Analytical Techniques for Maculatin 1.3
Mass Spectrometry for Characterization and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for the characterization of peptides like Maculatin 1.3. This technique provides a highly sensitive and accurate measurement of the molecular weight of the peptide, confirming its primary sequence. rsc.org Furthermore, MS is crucial for analyzing the fragmentation patterns of the molecule, which yields valuable information about its amino acid sequence and structure. acdlabs.comlibretexts.org
In a typical MS analysis, the peptide is first ionized. Ionization techniques can be categorized as "hard" or "soft". acdlabs.com Hard ionization methods, such as electron impact (EI), impart a high amount of energy, leading to extensive fragmentation. acdlabs.comuni-marburg.de This fragmentation is reproducible and can provide detailed structural information. acdlabs.com Soft ionization techniques, including electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI), use less energy, resulting in minimal fragmentation and a prominent molecular ion peak, which is useful for confirming the molecular weight of the intact peptide. acdlabs.comuni-marburg.de
The fragmentation of a peptide in a mass spectrometer is not random; it occurs at the weakest bonds, and the resulting pattern is characteristic of the peptide's sequence. libretexts.org By analyzing the mass-to-charge ratio (m/z) of the fragment ions, researchers can deduce the amino acid sequence. libretexts.org For instance, the loss of specific groups, such as a methyl or ethyl group, results in predictable changes in the m/z value. libretexts.org Tandem mass spectrometry (MS/MS) further refines this analysis by selecting a specific parent ion, fragmenting it, and then analyzing the resulting daughter ions, which provides even more detailed structural data. dtic.mil
Table 1: Common Ionization Techniques in Mass Spectrometry
| Ionization Technique | Fragmentation Level | Primary Application |
|---|---|---|
| Electron Impact (EI) | High | Detailed structural elucidation through fragmentation patterns. acdlabs.comuni-marburg.de |
| Electrospray Ionization (ESI) | Low | Accurate molecular weight determination of intact molecules. acdlabs.comuni-marburg.de |
| Matrix-Assisted Laser Desorption/Ionization (MALDI) | Low | Analysis of large biomolecules and complex mixtures. acdlabs.com |
High-Performance Liquid Chromatography (HPLC) for Purification and Purity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and purity assessment of synthetic or isolated peptides like this compound. idtdna.comd-nb.info This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). patsnap.com
For peptide purification, two common modes of HPLC are employed: reverse-phase HPLC (RP-HPLC) and ion-exchange HPLC (IE-HPLC). idtdna.com RP-HPLC separates molecules based on their hydrophobicity. The stationary phase is nonpolar, and the mobile phase is polar. Peptides with greater hydrophobicity will have a stronger interaction with the stationary phase and thus elute later. idtdna.com IE-HPLC separates molecules based on their net charge. idtdna.com The stationary phase contains charged functional groups that interact with oppositely charged peptides.
The purity of a this compound sample is determined by analyzing the resulting chromatogram. A single, sharp peak indicates a high degree of purity, while the presence of multiple peaks suggests the presence of impurities or degradation products. patsnap.com HPLC is highly sensitive and can detect even low levels of impurities, which is critical for ensuring the quality and reliability of the peptide used in further studies. d-nb.infopatsnap.com The yield of the purified peptide can also be quantified from the HPLC data. idtdna.com
Table 2: HPLC Modes for Peptide Analysis
| HPLC Mode | Separation Principle | Application for this compound |
|---|---|---|
| Reverse-Phase (RP-HPLC) | Hydrophobicity | Primary method for purification and purity assessment based on the peptide's nonpolar characteristics. idtdna.com |
| Ion-Exchange (IE-HPLC) | Net Charge | Separation based on the charge of the peptide, useful for separating isoforms or charged impurities. idtdna.com |
Flow Cytometry for Cellular Permeabilization and Interaction Studies
Flow cytometry is a powerful technique used to analyze the physical and chemical characteristics of cells as they pass one by one through a laser beam. numberanalytics.com In the context of this compound, it is particularly valuable for studying how the peptide interacts with and permeabilizes bacterial cell membranes. researchgate.netnih.govnih.gov
To assess membrane permeabilization, bacterial cells are typically incubated with this compound and then stained with fluorescent dyes that are normally impermeant to intact cell membranes. nih.gov If the peptide disrupts the membrane, these dyes can enter the cell and bind to intracellular components, such as DNA, leading to a significant increase in fluorescence. nih.gov By measuring the fluorescence of a large population of individual cells, flow cytometry can provide quantitative data on the percentage of permeabilized cells. ptgcn.complos.org
Furthermore, by using fluorescently labeled versions of this compound or by employing dyes of different molecular weights, researchers can gain insights into the nature of the membrane disruption. For example, studies with the related peptide Maculatin 1.1 have used fluorescent dextrans of varying sizes to estimate the size of the pores formed in the bacterial membrane. researchgate.netnih.gov The differential uptake of these dextrans, as measured by flow cytometry, provides evidence for the formation of pores of a specific size range. researchgate.netnih.gov This technique allows for a detailed investigation into the mechanism of action, distinguishing between different models of membrane disruption, such as pore formation or complete membrane dissolution.
Table 3: Flow Cytometry Applications for this compound Studies
| Application | Experimental Approach | Information Gained |
|---|---|---|
| Membrane Permeabilization | Incubation with impermeant fluorescent dyes (e.g., propidium (B1200493) iodide). nih.gov | Quantifies the percentage of cells with compromised membranes. |
| Pore Size Estimation | Use of fluorescently labeled molecules of different sizes (e.g., dextrans). researchgate.netnih.gov | Provides an estimate of the size of the pores formed by the peptide. |
| Peptide-Cell Interaction | Use of fluorescently labeled this compound. | Measures the binding of the peptide to the cell surface. |
Ecological and Evolutionary Research Perspectives
Role of Maculatins in Amphibian Innate Immunity Systems
Amphibian skin is in constant contact with a microbially rich environment, making it vulnerable to pathogenic invasion. To counteract this threat, amphibians have evolved a potent innate immune system, of which AMPs are a cornerstone. nih.govfrontiersin.orgwikipedia.org Maculatins, including Maculatin 1.3, are host-defense peptides that play a vital role in this system. frontiersin.orgmdpi.com They are synthesized in specialized granular glands in the skin and are secreted onto the dermal surface in response to injury or stress, providing immediate protection against a wide range of microorganisms. researchgate.net
The primary mechanism by which maculatins exert their antimicrobial effect is through the disruption of microbial cell membranes. frontiersin.org These peptides are typically cationic and amphipathic, meaning they possess both positively charged and hydrophobic regions. This structure allows them to selectively target and interact with the negatively charged components of bacterial membranes. This interaction leads to membrane permeabilization and ultimately cell death, a rapid and effective defense that is difficult for microbes to develop resistance against. frontiersin.org
Research on the maculatin family, particularly Maculatin 1.1, has shown that these peptides are effective at killing a wide range of Gram-positive bacteria. frontiersin.org While specific activity data for this compound is less detailed in the literature, its structural similarity to other maculatins suggests a comparable role as a key effector molecule in the innate defense of its source organism, the Fringed Tree Frog (Litoria eucnemis). publish.csiro.au Furthermore, studies have identified that maculatin peptides can possess antiviral properties; for instance, this compound has demonstrated inhibitory activity against the Human Immunodeficiency Virus (HIV). americanchemicalsuppliers.comcpu-bioinfor.org This broad-spectrum activity underscores the importance of maculatins as a versatile and powerful component of the frog's innate immunity.
Phylogenetic Relationships with Other Amphibian Peptides
The immense diversity of amphibian AMPs is the result of a rapid evolutionary process, likely driven by the constant selective pressure of evolving pathogens. The relationships between different peptide families offer insights into these evolutionary pathways. The maculatin family is closely related to several other peptide families found in Australian Litoria frogs, including the caerins, citropins, and aureins. mdpi.comnih.gov
This compound was isolated from the skin of the Fringed Tree Frog (Litoria eucnemis), an animal that is also found to produce caerin peptides. publish.csiro.au This is noteworthy because Litoria eucnemis is the only species within the genus known to produce both maculatin and caerin peptides, highlighting a unique evolutionary link. publish.csiro.au A comparative analysis of the amino acid sequences reveals a distinct relationship: maculatins are structurally different from the caerin 1 peptides in that they lack four amino acid residues that form the central hinge region of a caerin 1 sequence. publish.csiro.auiiitd.edu.in
The phylogenetic tree below illustrates the conceptual relationship between these peptide families, emphasizing that they are part of a larger, diverse group of host-defense peptides that have evolved within the Litoria genus.
Table 1: Comparison of this compound and Related Amphibian Peptides
| Peptide Name | Source Organism | Amino Acid Sequence | Key Structural Feature |
| This compound | Litoria eucnemis | GLLGLLGSVVSHVVPAIVGHF-NH₂ | Lacks central hinge region publish.csiro.au |
| Maculatin 1.1 | Litoria genimaculata | GLFGVLAKVAAHVVPAIEHF-NH₂ | Lacks central hinge region iiitd.edu.in |
| Caerin 1.1 | Litoria splendida | GLLSVLGSVAKHVLPHVVPVIAEHL-NH₂ | Contains a flexible central hinge region iiitd.edu.in |
| Citropin 1.1 | Litoria citropa | GLFDVIKKVASVIGGL-NH₂ | Shorter peptide, forms α-helix nih.goviiitd.edu.in |
Biodiversity and Bioprospecting of Amphibian Skin Secretions
The skin secretions of amphibians represent a vast and largely untapped reservoir of biological diversity. researchgate.netnih.gov Each frog species typically produces its own unique cocktail of 10-20 different AMPs, meaning that the thousands of amphibian species worldwide could harbor hundreds of thousands of novel peptides. researchgate.net This impressive divergence, where even closely related species possess distinct peptide arsenals, is a hallmark of amphibian chemical defense and a subject of intense scientific interest. nih.gov
This rich biodiversity makes amphibian skin a prime target for bioprospecting—the search for novel compounds from natural sources for applications in medicine and biotechnology. scilit.comacs.org The global crisis of antibiotic resistance has lent urgency to this search, and amphibian AMPs, with their potent and broad-spectrum activity, are considered highly promising candidates for the development of new anti-infective drugs. frontiersin.org
The discovery of this compound from Litoria eucnemis is a direct result of such bioprospecting efforts. publish.csiro.au Its identification, along with its demonstrated anti-HIV activity, showcases the potential held within the skin secretions of a single frog species. americanchemicalsuppliers.comcpu-bioinfor.org The exploration of the thousands of amphibian species yet to be studied biochemically promises the discovery of many more novel peptides. These molecules not only provide templates for new therapeutic agents but also serve as invaluable tools for understanding the fundamental principles of innate immunity and molecular evolution. acs.org
Future Research Directions and Emerging Applications
Elucidation of Complete Biosynthetic Pathways
A fundamental gap in the current understanding of Maculatin 1.3, and maculatins in general, lies in the complete elucidation of its biosynthetic pathway. Understanding how the frog's cellular machinery produces this peptide is crucial for several reasons, including pathway engineering for enhanced production and the generation of novel analogues.
Future research will need to employ genome mining and heterologous expression strategies. mdpi.com This approach involves sequencing the genome of the source organism, the Australian tree frog Litoria genimaculata, to identify the biosynthetic gene cluster (BGC) responsible for producing the maculatin precursor. mdpi.comfrontiersin.org Once the BGC is identified, it can be cloned and expressed in a more manageable heterologous host, such as Streptomyces, which is commonly used for natural product expression. mdpi.com By systematically co-expressing candidate genes and analyzing the resulting compounds using techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), the step-by-step enzymatic reactions can be pieced together. researchgate.net This process allows for the identification of precursor molecules and intermediate compounds, ultimately revealing the complete synthetic route from primary metabolites to the final, active peptide. researchgate.netableweb.org Such knowledge is foundational for biotechnological production and targeted modifications of the peptide structure.
Advanced Computational Modeling for Mechanism Refinement and Predictive Design
While this compound's antimicrobial action is believed to involve membrane disruption, the precise molecular mechanics remain an area of active investigation. nih.govmdpi.com Advanced computational modeling, particularly all-atom molecular dynamics (MD) simulations, offers a powerful tool to refine our understanding of its mechanism and to predictively design more potent or selective analogues. nih.govkcl.ac.uk
Extensive simulation work has already been performed on its close analogue, Maculatin 1.1, revealing insights into its folding at the membrane surface, its orientation within the lipid bilayer, and its formation of heterogeneous pore structures. frontiersin.orgkcl.ac.uknih.gov Future studies must apply these sophisticated computational methods specifically to this compound. Given the small but potentially significant differences in their amino acid sequences, such simulations are essential to quantify how these variations affect membrane binding, peptide aggregation, and pore stability. kcl.ac.uk Equilibrium MD simulations are now capable of investigating these sequence-dependent nuances, which are difficult to capture experimentally. kcl.ac.uk
These computational approaches can model the peptide's interaction with various lipid compositions that mimic specific bacterial or mammalian membranes, helping to explain this compound's observed selectivity for Gram-positive bacteria. nih.govnih.gov The ultimate goal is to build high-resolution physical models that can replace cartoonish representations of its mechanism and guide the de novo design of new peptides with enhanced therapeutic profiles. nih.govresearchgate.net
Table 1: Amino Acid Sequence Comparison of this compound and Maculatin 1.1 This table compares the primary structure of this compound with the more extensively studied Maculatin 1.1. The differences in amino acid residues are highlighted and are key targets for comparative computational modeling studies.
| Peptide | Amino Acid Sequence | Length | Net Charge (pH 7) |
|---|---|---|---|
| This compound | GVLGSVAKVAAHVVPAIAEHF-NH₂ | 21 | +1 |
| Maculatin 1.1 | GLFGVLAKVAAHVVPAIAEHF-NH₂ | 21 | +1 |
Development of Novel Peptide-Based Research Probes
To fully understand how this compound interacts with and crosses cellular membranes, it is essential to track its journey and structural changes in real-time within complex biological environments. Developing this compound into a series of sophisticated research probes is a critical future direction. This involves chemically modifying the peptide to incorporate reporter molecules without significantly altering its biological activity.
One approach is the synthesis of isotopically-labeled analogues, for instance with ¹⁵N or ¹³C, for use in solid-state Nuclear Magnetic Resonance (NMR) spectroscopy. publish.csiro.au This technique has been used effectively for Maculatin 1.1 to determine its structure and orientation when bound to model membranes. publish.csiro.auunimelb.edu.au Another strategy involves attaching paramagnetic spin probes, such as TOAC, to the peptide. unimelb.edu.au These spin-labeled probes allow for in-cell structural studies using Dynamic Nuclear Polarization (DNP) enhanced solid-state NMR, providing unprecedented resolution inside a living bacterium. unimelb.edu.au Furthermore, attaching fluorescent tags would enable the use of advanced microscopy techniques, like confocal microscopy, to visualize the peptide's localization on or within cells. nih.gov These probes are invaluable tools for elucidating mechanisms of action, including membrane translocation and potential interactions with intracellular targets. nih.gov
Table 2: Potential this compound-Based Research Probes and Their Applications This table outlines potential modifications to this compound to create research tools, the techniques they would be used with, and the scientific questions they could help answer.
| Probe Type | Modification Method | Analytical Technique | Research Application |
|---|---|---|---|
| Isotopically-Labeled | Solid-phase synthesis with ¹⁵N/¹³C labeled amino acids. publish.csiro.au | Solid-State NMR Spectroscopy | Determining high-resolution structure and orientation in lipid bilayers. publish.csiro.auunimelb.edu.au |
| Spin-Labeled | Covalent attachment of a nitroxide spin label (e.g., TOAC). unimelb.edu.au | DNP-ssNMR, EPR Spectroscopy | In-cell structure determination and studying peptide dynamics within live bacteria. unimelb.edu.au |
| Fluorescently-Tagged | Conjugation of a fluorophore (e.g., FITC, NBD) to the N-terminus or a lysine (B10760008) side chain. | Confocal Microscopy, Flow Cytometry | Visualizing peptide localization on cell surfaces, uptake into cells, and membrane permeabilization. nih.govnih.gov |
Exploring Non-Therapeutic Biotechnological Applications and Material Science Potentials
Beyond its direct therapeutic use, the potent membrane-disrupting ability of this compound opens avenues for its application in various biotechnological and material science contexts. A significant area of interest is the development of antimicrobial materials. By immobilizing this compound onto the surfaces of medical devices, catheters, or food packaging, it may be possible to create materials that actively resist microbial colonization and biofilm formation. researchgate.net This could provide a non-leaching, self-sterilizing surface, addressing a major source of hospital-acquired infections.
In other biotechnological fields, this compound could be explored as a component in advanced cosmeceutical formulations for skin care, leveraging its antibacterial properties against acne-causing bacteria. mdpi.com Furthermore, if its binding to specific lipid signatures can be finely tuned through rational design, it could serve as a recognition element in novel biosensors designed to detect the presence of specific bacteria or to probe the lipid composition of membranes. Research in this area would involve studying methods for peptide immobilization that preserve its structure and activity, and characterizing the long-term stability and efficacy of these peptide-functionalized materials. core.ac.uk
Table 3: Potential Non-Therapeutic and Material Science Applications for this compound This table summarizes emerging, non-therapeutic applications for this compound, the scientific principle behind each application, and the necessary future research.
| Application Area | Principle of Action | Key Future Research |
|---|---|---|
| Antimicrobial Surfaces | Covalent or non-covalent immobilization of the peptide onto a material surface to kill microbes on contact and prevent biofilm formation. researchgate.net | Develop stable immobilization chemistries; test long-term efficacy and resistance development on various substrates (e.g., polymers, metals). |
| Cosmeceuticals | Incorporation into topical formulations to control skin microflora, such as bacteria associated with acne or other skin conditions. mdpi.com | Investigate stability and activity in complex cream/lotion matrices; confirm lack of skin irritation or sensitization. |
| Biosensors | Use as a biological recognition element that binds specifically to certain microbial membrane components (e.g., specific lipids). | Characterize binding affinity and specificity to various lipid targets; integrate with a signal transduction platform (e.g., optical, electrochemical). |
| Antiviral Agents | Potential to interact with and disrupt viral envelopes or interfere with host cell receptors used by viruses. mdpi.com | In silico docking and in vitro assays to confirm interactions with viral proteins (e.g., SARS-CoV-2 spike protein) or host receptors like ACE2. mdpi.com |
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Maculatin 1.1 |
| TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid) |
| ¹⁵N (Nitrogen-15) |
| ¹³C (Carbon-13) |
Q & A
Q. How is the antimicrobial activity of Maculatin 1.3 experimentally determined?
- Methodology : Use in vitro susceptibility assays (e.g., broth microdilution) to measure minimum inhibitory concentrations (MICs) against target pathogens. For example, in studies against Xylella fastidiosa, this compound showed +++ activity at 1 mM and maintained efficacy at lower concentrations (6–150 μM) . Include controls (e.g., untreated cultures) and replicate experiments (n ≥ 3) to ensure statistical validity. Report results using standardized metrics (e.g., IC₅₀) and adhere to guidelines for antimicrobial peptide (AMP) testing .
Q. What are the optimal experimental concentrations for testing this compound’s efficacy?
- Methodology : Conduct dose-response assays to establish concentration ranges. For example, this compound retains antimicrobial activity at 6 μM but shows reduced potency at sub-micromolar levels . Use logarithmic dilution series (e.g., 0.1–100 μM) to identify thresholds for bactericidal vs. bacteriostatic effects. Validate with kill-time assays to assess temporal dynamics .
Q. How can researchers validate the structural integrity of this compound in experimental setups?
- Methodology : Employ mass spectrometry (MS) and circular dichroism (CD) spectroscopy to confirm peptide purity and secondary structure (e.g., α-helical conformation). For in-planta studies, pair these with stability tests under physiological conditions (pH, temperature) to rule out degradation artifacts .
Advanced Research Questions
Q. How should researchers address contradictory data on this compound’s antimicrobial efficacy across studies?
- Methodology :
Meta-analysis : Compare experimental variables (e.g., bacterial strains, solvent systems, incubation times) across studies. For instance, discrepancies in MIC values may arise from differences in bacterial membrane composition .
Reproducibility checks : Replicate key experiments using standardized protocols (e.g., CLSI guidelines) and share raw data for peer validation .
Mechanistic studies : Use fluorescence microscopy or liposome leakage assays to clarify mode-of-action variations under conflicting conditions .
Q. What experimental design principles apply when testing this compound against antibiotic-resistant pathogens?
- Methodology :
- PICO framework : Define Population (e.g., methicillin-resistant Staphylococcus aureus), Intervention (this compound concentration gradients), Comparison (existing antibiotics like vancomycin), and Outcome (reduction in biofilm formation) .
- Ethical rigor : Ensure biosafety level compliance when handling resistant strains and pre-register protocols to mitigate bias .
Q. How can researchers ensure data reliability in this compound toxicity studies?
- Methodology :
- Dual-model validation : Test cytotoxicity in both mammalian cell lines (e.g., HEK-293) and in vivo models (e.g., Galleria mellonella larvae) .
- Statistical rigor : Use ANOVA with post-hoc tests to distinguish between peptide toxicity and experimental noise. Report confidence intervals and effect sizes .
Q. What strategies are effective for studying synergistic effects between this compound and other AMPs?
- Methodology :
- Checkerboard assays : Combine this compound with peptides like Piscidin 1 or DASamP2 at sub-inhibitory concentrations to calculate fractional inhibitory concentration indices (FICIs) .
- Mechanistic integration : Use molecular dynamics simulations to predict synergistic interactions at the bacterial membrane interface .
Data Presentation & Reproducibility
Q. How should stability data for this compound be documented to ensure reproducibility?
- Methodology :
- Standardized reporting : Include storage conditions (e.g., -80°C in lyophilized form), solvent compatibility (e.g., PBS vs. DMSO), and degradation kinetics in supplementary files .
- Open data : Deposit stability curves in repositories like Zenodo with DOI links for public access .
Q. What in-planta experimental models are suitable for testing this compound’s efficacy?
- Methodology :
- Model selection : Use Nicotiana benthamiana or Arabidopsis thaliana infected with Xylella fastidiosa. Monitor pathogen load via qPCR and peptide localization via confocal microscopy .
- Dosage optimization : Pre-test peptide concentrations to avoid phytotoxicity, referencing published toxicity thresholds .
Q. How can computational methods enhance this compound research?
- Methodology :
- Molecular docking : Predict binding affinities to bacterial membranes using tools like AutoDock Vina. Cross-validate with experimental data (e.g., surface plasmon resonance) .
- Machine learning : Train algorithms on AMP databases to identify sequence motifs correlated with this compound’s activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
